![molecular formula C18H33NOS B5722678 4-(2-cyclododecylethanethioyl)morpholine](/img/structure/B5722678.png)
4-(2-cyclododecylethanethioyl)morpholine
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Overview
Description
4-(2-cyclododecylethanethioyl)morpholine, also known as CDTEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic molecule that contains a morpholine ring and a thioether group. CDTEM is a versatile molecule that has been used in various fields of research, including drug discovery, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine is not fully understood. However, it is believed that the thioether group in 4-(2-cyclododecylethanethioyl)morpholine plays a crucial role in its biological activity. The thioether group is known to interact with proteins and enzymes, which may be responsible for the observed anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(2-cyclododecylethanethioyl)morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-(2-cyclododecylethanethioyl)morpholine has been found to modulate the activity of various enzymes and proteins, including proteasomes and cytokines.
Advantages and Limitations for Lab Experiments
4-(2-cyclododecylethanethioyl)morpholine is a relatively stable molecule that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, 4-(2-cyclododecylethanethioyl)morpholine is not very soluble in water, which limits its potential applications in aqueous environments.
Future Directions
There are several future directions for research on 4-(2-cyclododecylethanethioyl)morpholine. One potential application is in the development of new anti-cancer drugs. 4-(2-cyclododecylethanethioyl)morpholine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new materials. 4-(2-cyclododecylethanethioyl)morpholine has been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Finally, further research is needed to fully understand the mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine and its potential interactions with other proteins and enzymes.
Synthesis Methods
The synthesis of 4-(2-cyclododecylethanethioyl)morpholine involves the reaction of morpholine and cyclododecanone with elemental sulfur. The reaction takes place under mild conditions and yields a high purity product. The synthesis method of 4-(2-cyclododecylethanethioyl)morpholine is relatively simple and cost-effective, making it an attractive molecule for research purposes.
Scientific Research Applications
4-(2-cyclododecylethanethioyl)morpholine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 4-(2-cyclododecylethanethioyl)morpholine has also been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.
properties
IUPAC Name |
2-cyclododecyl-1-morpholin-4-ylethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NOS/c21-18(19-12-14-20-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIZDYPANJYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclododecyl-1-(morpholin-4-yl)ethanethione |
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